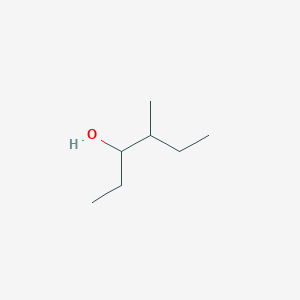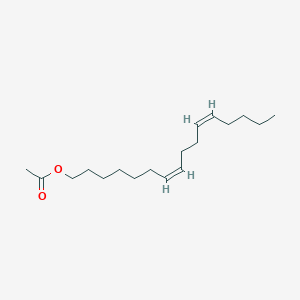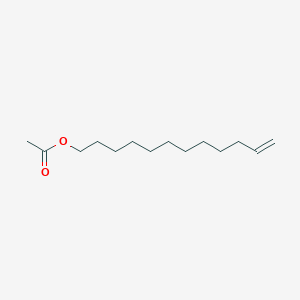
Muscalure
概要
説明
Muscalure is an insect pheromone utilized to attract houseflies. It is generally used as a coactive ingredient in fly-bait products.
(9Z)-Tricosene is a pheromone released by insects, including D. melanogaster, M. domestica (house fly), and A. mellifera L. (honey bee). In Drosophila, it induces aggregation behavior and is an oviposition guidance cue for females. Due to its aggregation-inducing activity, it is used as a bait pesticide to attract insects to traps. The mechanism of action in Drosophila is the activation of antennal basiconic Or7a receptors. It is also highly produced by honey bees during the waggle dance, which is a complex communication process used to alert nest-mates of the location and profitability of a food source. When injected into a hive, (9Z)-tricosene induced foraging behavior.
科学的研究の応用
イエバエのフェロモン
Muscalureは、イエバエの性フェロモンとして知られています . これは雌のイエバエのキューティクルに存在し、雄のイエバエを引き付ける上で重要な役割を果たしています . この特性は広く研究されており、様々な研究や実用的な用途で利用されています。
昆虫誘引剤
イエバエ以外にも、this compoundは様々な他の種にとって昆虫誘引剤として機能します . 昆虫をおびき寄せる能力は、特に昆虫の個体数を制御するために設計されたトラップにおいて、害虫管理戦略で使用することができます .
生化学研究
this compoundは、そのユニークな特性により、生化学研究で使用されています . 様々な生物との相互作用と、それらの行動パターンにおける役割は、昆虫の生化学と生理学に関する貴重な洞察を提供しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www
作用機序
Target of Action
Muscalure, also known as cis-9-Tricosene, is a sex pheromone produced by female house flies (Musca domestica) to attract males . It is also one of the communication pheromones released during the waggle dance in bees . The primary targets of this compound are male house flies and bees. The compound interacts with their olfactory receptors, specifically the antennal basiconic Or7a receptors .
Mode of Action
This compound works by mimicking the natural sex pheromones produced by female house flies. When released into the environment, male flies are attracted to the source of the pheromone, believing it to be a potential mate . In Drosophila, it induces aggregation behavior and is an oviposition guidance cue for females .
Biochemical Pathways
This compound is biosynthesized in house flies from nervonic acid . The acid is converted into the acyl-CoA derivative and then reduced to the aldehyde (Z)-15-tetracosenal. Through a decarboxylation reaction, the aldehyde is converted to (Z)-9-tricosene . This process is mediated by a cytochrome P450 enzyme and requires oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Pharmacokinetics
It is known that the compound is non-toxic to humans . It is highly toxic to aquatic invertebrates but practically non-toxic to freshwater fish . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the attraction of male house flies and bees towards the source of the pheromone. This leads to aggregation behavior in these insects . As a pesticide, this compound is used in fly paper and other traps to lure male flies, trap them, and prevent them from reproducing .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. Its major environmental pathways include volatilization and microbial degradation . It is considered safe for humans, wildlife, and the environment . It is highly toxic to aquatic invertebrates, indicating that its use should be carefully managed in environments near water bodies .
生化学分析
Biochemical Properties
Muscalure is a long-chain mono-unsaturated hydrocarbon . The 9,10-double bond in this compound is a reactive site towards biological and non-biological oxidative agents . It is biosynthesized in house flies from nervonic acid . The acid is converted into the acyl-CoA derivative and then reduced to the aldehyde (Z)-15-tetracosenal . Through a decarboxylation reaction, the aldehyde is converted to this compound . This process is mediated by a cytochrome P450 enzyme and requires oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Cellular Effects
The primary role of this compound in cellular processes is as a sex pheromone in houseflies . It is produced by female houseflies to attract males . In bees, it is one of the communication pheromones released during the waggle dance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with olfactory receptors in the antennae of male houseflies . The binding of this compound to these receptors triggers a signal transduction pathway that leads to the behavioral response of the male flies being attracted to the females .
Temporal Effects in Laboratory Settings
This compound levels in houseflies vary with age and generation in culture . Flies less than 2 days old from the laboratory colony had less this compound than older flies, and levels tended to increase as flies aged from 3 to 8 days .
Dosage Effects in Animal Models
The effects of this compound on animal models are primarily observed in its role as a sex pheromone in houseflies . The dosage effects in these models would be related to the concentration of this compound in the environment and the behavioral response of the flies.
Metabolic Pathways
This compound is biosynthesized in houseflies from nervonic acid . The acid is converted into the acyl-CoA derivative and then reduced to the aldehyde (Z)-15-tetracosenal . Through a decarboxylation reaction, the aldehyde is converted to this compound . This process is mediated by a cytochrome P450 enzyme and requires oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Transport and Distribution
Given its role as a pheromone, it is likely that it is secreted from the cells and distributed in the environment where it can interact with the olfactory receptors of male houseflies .
Subcellular Localization
Given its role as a pheromone, it is likely synthesized in the cells of the female housefly and then secreted into the environment .
特性
IUPAC Name |
(Z)-tricos-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWHGRNPLFNDJ-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032653 | |
| Record name | cis-Tricos-9-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | (Z)-9-Tricosene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27519-02-4 | |
| Record name | (Z)-9-Tricosene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27519-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscalure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027519024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tricosene, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Tricos-9-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tricos-9-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCALURE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BSP6HFW73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














